Methyl isonicotinimidate Methyl isonicotinimidate
Brand Name: Vulcanchem
CAS No.: 35451-46-8
VCID: VC3802457
InChI: InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3
SMILES: COC(=N)C1=CC=NC=C1
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

Methyl isonicotinimidate

CAS No.: 35451-46-8

Cat. No.: VC3802457

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl isonicotinimidate - 35451-46-8

Specification

CAS No. 35451-46-8
Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name methyl pyridine-4-carboximidate
Standard InChI InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3
Standard InChI Key NJHSZWGAZDIXPZ-UHFFFAOYSA-N
SMILES COC(=N)C1=CC=NC=C1
Canonical SMILES COC(=N)C1=CC=NC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl isonicotinimidate belongs to the class of pyridinecarboximidates, featuring a pyridine ring substituted at the 4-position with a methoxyimidate group. Its IUPAC name, methyl pyridine-4-carboximidate, reflects this arrangement. The compound’s structure is defined by the connectivity CO-NH-OCH3\text{CO-NH-OCH}_3 at the para position of the pyridine ring, distinguishing it from ester derivatives like methyl isonicotinate .

Table 1: Key Identifiers of Methyl Isonicotinimidate

PropertyValue
CAS Number35451-46-8
Molecular FormulaC7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O}
Molecular Weight136.15 g/mol
InChIKeyNJHSZWGAZDIXPZ-UHFFFAOYSA-N
SMILES NotationCOC(=N)C1=CC=NC=C1
Synonyms4-Pyridinecarboximidic acid methyl ester; Methyl pyridine-4-carboximidate

The planar pyridine ring contributes to aromatic stability, while the imidate group introduces polarity and reactivity, enabling participation in nucleophilic substitution and condensation reactions .

Synthesis and Reaction Conditions

Hypothetical Synthesis Route

  • Starting Material: 4-Cyanopyridine (pyridine-4-carbonitrile).

  • Reaction with Methanol: Under HCl catalysis, 4-cyanopyridine reacts with methanol to form the imidate intermediate.

  • Isolation: Neutralization and purification yield methyl isonicotinimidate.

This proposed mechanism aligns with general imidate synthesis principles but requires experimental validation .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPrediction
LogP (Partition Coefficient)~0.5 (moderate lipophilicity)
Water SolubilityLow (<1 mg/mL)
StabilityHydrolytically sensitive

The imidate group’s susceptibility to hydrolysis in aqueous or acidic environments necessitates anhydrous storage conditions .

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